molecular formula C8H14O3 B11940343 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone CAS No. 100849-70-5

2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone

Cat. No.: B11940343
CAS No.: 100849-70-5
M. Wt: 158.19 g/mol
InChI Key: WDUYKKAPKIGBCK-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.199 g/mol . This compound is characterized by the presence of a hydroxy group attached to a cyclohexyl ring and an ethanone group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

The use of continuous flow reactors and advanced purification techniques may be utilized to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone is unique due to its specific structural features, such as the presence of both a hydroxy group and a cyclohexyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

100849-70-5

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-hydroxy-1-(1-hydroxycyclohexyl)ethanone

InChI

InChI=1S/C8H14O3/c9-6-7(10)8(11)4-2-1-3-5-8/h9,11H,1-6H2

InChI Key

WDUYKKAPKIGBCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)CO)O

Origin of Product

United States

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